(S)-1-aminooxy-propan-2-ol

Description

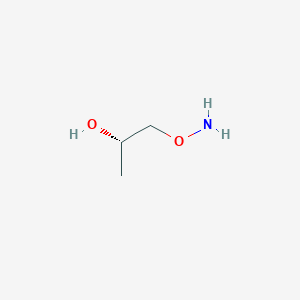

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-aminooxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c1-3(5)2-6-4/h3,5H,2,4H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJYVTLJWDGQGL-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CON)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CON)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for S 1 Aminooxy Propan 2 Ol and Derivatives

Stereoselective and Enantioselective Synthesis

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules like (S)-1-aminooxy-propan-2-ol. Modern synthetic chemistry offers several powerful strategies, including catalytic asymmetric synthesis and the use of chiral auxiliaries, to obtain the desired enantiomer with high purity.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis provides an elegant and atom-economical route to chiral compounds. By using a small amount of a chiral catalyst, it is possible to generate large quantities of an enantiomerically enriched product.

A powerful method for the asymmetric synthesis of α-aminooxy carbonyl compounds, which are key precursors to aminooxy alcohols, is the organocatalytic O-nitroso aldol (B89426) reaction. This reaction typically involves the formation of a nucleophilic enamine intermediate from a ketone or aldehyde, which then reacts with an electrophilic nitroso compound like nitrosobenzene (B162901). Current time information in Bangalore, IN.organic-chemistry.orgpnas.org

The choice of catalyst is crucial for both reactivity and enantioselectivity. Chiral pyrrolidine-based catalysts, particularly those incorporating a tetrazole moiety, have proven to be highly effective. Current time information in Bangalore, IN.pnas.org These catalysts facilitate the formation of the enamine and create a chiral environment that directs the approach of the nitrosobenzene, leading to high enantiomeric excess (ee) in the resulting α-aminooxy carbonyl product. Current time information in Bangalore, IN.pnas.org For instance, the reaction between cyclohexanone (B45756) and nitrosobenzene using a pyrrolidine-tetrazole catalyst can yield the corresponding O-nitroso aldol adduct with over 99% ee. pnas.org The reaction proceeds through a proposed iminium salt intermediate which, upon hydrolysis, yields the desired α-aminooxy ketone. pnas.org

This methodology is applicable to a range of aldehydes and ketones, demonstrating its versatility in generating optically active building blocks that can be subsequently reduced to form chiral aminooxy alcohols. Current time information in Bangalore, IN.csic.es

Table 1: Enantioselective O-Nitroso Aldol Reaction of Ketones with Nitrosobenzene

| Catalyst | Ketone | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| l-Pyrrolidine-tetrazole | Cyclohexanone | Acetonitrile | 94 | >99 | pnas.org |

| l-Proline | Cyclohexanone | DMSO | 81 | 32 | pnas.org |

Biocatalysis offers a green and highly selective alternative for obtaining enantiomerically pure compounds. Lipases are widely used enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture, a process known as kinetic resolution. nih.govpolimi.itmdpi.com This strategy is highly effective for resolving racemic alcohols and their derivatives. polimi.itwikipedia.org

In the context of aminooxypropanol derivatives, a racemic mixture can be subjected to lipase-catalyzed transesterification. For example, a racemic alcohol can be acylated using an acyl donor like vinyl acetate (B1210297) in the presence of a lipase (B570770). The enzyme will preferentially acylate one enantiomer, leaving the other enantiomer unreacted. By stopping the reaction at approximately 50% conversion, both the acylated product and the remaining alcohol can be isolated in high enantiomeric purity. polimi.itwikipedia.org

Lipases such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) and Pseudomonas cepacia lipase (PCL) have demonstrated excellent enantioselectivity in the resolution of various chiral alcohols. polimi.itsigmaaldrich.com The choice of solvent, acyl donor, and enzyme is critical to achieving high selectivity (E-value) and yields. nih.govpolimi.it This method provides a practical route to this compound by resolving a racemic precursor.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

| Lipase | Substrate | Reaction Type | Conversion (%) | Product ee (%) | Reference |

|---|---|---|---|---|---|

| Pseudomonas cepacia Lipase | Racemic alcohol precursor | Hydrolysis | 30 | 92 | polimi.it |

| Candida antarctica Lipase B | Racemic 1-phenylethanol | Acetylation | ~50 | >99 | nih.gov |

Chiral Auxiliary and Ligand-Mediated Approaches

Another established strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. organic-chemistry.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

Popular chiral auxiliaries include Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones. For the synthesis of a molecule like this compound, one could envision attaching a chiral auxiliary to a suitable precursor, performing a diastereoselective reaction to introduce the required stereochemistry at the C2 position, and then cleaving the auxiliary. For instance, an α,β-unsaturated carbonyl compound bearing a chiral auxiliary could undergo a diastereoselective reduction or addition reaction to set the hydroxyl stereocenter.

Similarly, chiral ligands can be used in combination with metal catalysts to induce asymmetry. The ligand coordinates to the metal center, creating a chiral catalytic species that promotes the formation of one enantiomer of the product over the other. This approach is fundamental to many asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Targeted Chemical Synthesis Routes

Beyond general stereoselective methods, specific chemical pathways can be designed for the targeted synthesis of this compound and its derivatives, starting from readily available precursors.

Formation from Hydroxycarbamate Precursors and Haloesters

A direct and effective method for constructing the C-O-N linkage of aminooxy compounds involves the O-alkylation of N-hydroxycarbamate precursors. organic-chemistry.org In this approach, an N-protected hydroxylamine (B1172632), such as tert-butyl N-hydroxycarbamate, acts as a nucleophile.

The synthesis begins with a chiral alcohol precursor, such as (S)-propan-1,2-diol, where the primary alcohol is selectively activated. This activation can be achieved by converting it into a good leaving group, such as a mesylate or a halide (analogous to a haloester in reactivity). The subsequent reaction is a nucleophilic substitution (SN2) where the oxygen atom of the N-hydroxycarbamate displaces the leaving group. This reaction is typically carried out in the presence of a base, like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to deprotonate the N-hydroxycarbamate.

Ring-Opening Reactions of Epoxides with Nitrogen Nucleophiles for Amino Alcohol Scaffolds

The nucleophilic ring-opening of epoxides is a cornerstone reaction for the synthesis of β-amino alcohols, which are pivotal structural motifs in numerous biologically active molecules and chiral auxiliaries. reddit.comlibretexts.org The reaction of an epoxide with a nitrogen nucleophile, such as an amine, typically proceeds via an SN2 mechanism. This process is characterized by the nucleophile attacking one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and the formation of a new carbon-nitrogen bond. The significant ring strain of the three-membered epoxide ring facilitates this transformation, even though alkoxides are generally poor leaving groups. libretexts.orgmasterorganicchemistry.com

For unsymmetrical epoxides like (S)-propylene oxide, the regioselectivity of the ring-opening is a critical consideration. Under basic or neutral conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom. libretexts.orgnih.gov In the case of (S)-propylene oxide, this corresponds to the C1 position, yielding a 1-substituted-propan-2-ol. The reaction is stereospecific, with the nucleophilic attack occurring from the backside, resulting in an inversion of configuration at the site of attack.

The synthesis of this compound can be envisioned through this established methodology by employing a suitable protected aminooxy nucleophile. A plausible synthetic route involves the reaction of (S)-propylene oxide with an N-protected hydroxylamine derivative, such as N-hydroxyphthalimide or a Boc-protected aminooxy reagent. The phthalimide (B116566) or Boc group serves to protect the highly reactive aminooxy moiety during the reaction and can be subsequently removed under mild conditions, such as hydrazinolysis for the phthalimide group, to unveil the desired aminooxy functionality. wikipedia.orglouisville.edu This approach ensures the correct regiochemistry and stereochemistry, leading to the target this compound. Various catalytic systems, including metal-free and Lewis acid-mediated protocols, have been developed to enhance the efficiency and selectivity of epoxide ring-opening with nitrogen nucleophiles. libretexts.orgkhanacademy.org

| Nucleophile | Epoxide | Catalyst/Conditions | Product Type | Yield | Reference |

| Aromatic Amines | Various Epoxides | Sulfated Zirconia (Solvent-free) | β-Amino Alcohols | High | reddit.com |

| Aniline (B41778) | Epichlorohydrin | Lipozyme TL IM (Methanol, Continuous-flow) | β-Amino Alcohol | 85.2% | masterorganicchemistry.com |

| Aliphatic/Aromatic Amines | Various Epoxides | Acetic Acid (Solvent-free) | β-Amino Alcohols | High | khanacademy.org |

| Amines | Symmetrical/Unsymmetrical Epoxides | Zinc-catalyzed | β-Amino Alcohols | Good | libretexts.org |

| Amines | Various Epoxides | Indium Tribromide | β-Amino Alcohols | Good-Excellent | libretexts.org |

Synthesis of Aminooxy Glycols via Ketoxime-Epoxide Reactions

The synthesis of aminooxy glycols through the direct reaction of a ketoxime with an epoxide is not a standard or commonly reported synthetic strategy in chemical literature. A ketoxime (RR'C=N-OH) is a compound where the nitrogen atom is part of a C=N double bond. The nucleophilicity of the nitrogen or oxygen atom in a ketoxime is generally insufficient to facilitate the ring-opening of a stable epoxide ring under typical reaction conditions. The primary reactivity of oximes involves reactions like the Beckmann rearrangement under acidic conditions or reduction to amines. The formation of an aminooxy linkage typically relies on the reaction of a highly nucleophilic aminooxy group (-ONH₂) with an electrophile, not the other way around. Therefore, this pathway is not considered a viable method for the synthesis of this compound or related aminooxy glycols.

Derivatization and Functionalization Strategies

The dual functionality of this compound provides a versatile platform for a wide range of chemical modifications, enabling its integration into more complex molecular architectures for specific applications.

Chemical Modification of Aminooxy and Hydroxyl Functionalities

The aminooxy and hydroxyl groups of this compound can be selectively modified to introduce new functionalities or to serve as points of attachment.

Aminooxy Group Modification: The primary and most significant reaction of the aminooxy moiety is its chemoselective ligation with aldehydes and ketones. wikipedia.org This reaction, known as oxime ligation, forms a stable oxime bond under mild, often aqueous conditions. The reaction is highly specific, meaning it does not interfere with most other functional groups present in biological molecules, making it a bioorthogonal reaction. nih.gov The rate of oxime formation can be significantly accelerated by catalysts such as aniline or its derivatives. wikipedia.org This robust and reliable conjugation chemistry is central to many of the applications of aminooxy-containing compounds.

Hydroxyl Group Modification: The secondary hydroxyl group offers another site for derivatization. Standard reactions for alcohols can be applied, such as:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form esters. This can be used to introduce a variety of functional groups or to act as a protecting group.

Silylation: Reaction with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) or trimethylsilyl (B98337) chloride (TMSCl) to form silyl (B83357) ethers. Silylation is a common method for protecting hydroxyl groups during other synthetic transformations due to the ease of their formation and subsequent removal.

| Functional Group | Reagent(s) | Resulting Linkage/Group | Key Features |

| Aminooxy | Aldehyde or Ketone | Oxime | Highly chemoselective, stable, bioorthogonal |

| Hydroxyl | Acyl Chloride / Anhydride | Ester | Protection or functionalization |

| Hydroxyl | Silyl Halide (e.g., TBDMSCl) | Silyl Ether | Common protecting group strategy |

Applications in Bioconjugation and Functionalized Material Synthesis

The ability to selectively modify the aminooxy and hydroxyl groups makes this compound and its derivatives powerful tools in bioconjugation and materials science.

Bioconjugation: Oxime ligation is extensively used to attach molecules to biological targets. nih.gov For instance, a derivative of this compound can be conjugated to a peptide, protein, or polysaccharide that has been chemically or enzymatically modified to display an aldehyde or ketone group. This strategy allows for the site-specific labeling of biomolecules with probes, drugs, or other tags. The stability of the resulting oxime bond ensures the integrity of the conjugate in biological media. wikipedia.org This methodology has been applied in the development of protein-polymer conjugates, hydrogels, and targeted drug delivery systems. libretexts.orgnih.gov

Functionalized Material Synthesis: The aminooxy group serves as an excellent anchor for immobilizing molecules onto surfaces or incorporating them into polymeric materials. For example, polymers can be synthesized with pendant aldehyde or ketone groups and subsequently functionalized by reacting them with an aminooxy-containing molecule. This approach is used to create materials with specific binding properties, such as biosensors or affinity chromatography matrices. Furthermore, aminooxy-functionalized linkers can be used to construct complex architectures like glycodendrimers or to modify the surfaces of nanoparticles. louisville.edu

| Application Area | Strategy | Example | Reference |

| Bioconjugation | Oxime ligation to aldehyde/ketone-modified biomolecules | Labeling of disulfide-rich peptides | libretexts.orgnih.gov |

| Bioconjugation | Synthesis of glycoconjugates | Reaction with reducing sugars | louisville.edu |

| Material Synthesis | Surface functionalization | Creating hydrophilic polymer coatings | louisville.edu |

| Material Synthesis | Polymer modification | Synthesis of end-functionalized polymers for protein conjugation | [N/A] |

Iii. Role of S 1 Aminooxy Propan 2 Ol As a Chiral Building Block in Advanced Organic Synthesis

Precursor in Stereodefined Complex Molecule Synthesis

The synthesis of complex molecules with defined stereochemistry often relies on the incorporation of smaller, enantiopure fragments. (S)-1-aminooxy-propan-2-ol, in principle, could serve as such a fragment.

Construction of Chiral Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals and natural products. The synthesis of chiral heterocyclic systems often involves the use of chiral precursors that guide the stereochemical outcome of the cyclization reactions. While the general utility of chiral 1,2-amino alcohols in the synthesis of heterocycles like morpholines and other nitrogen- and oxygen-containing rings is well-documented, specific examples detailing the use of this compound for this purpose are not found in the current body of scientific literature. The presence of the aminooxy group could potentially lead to the formation of novel N-O containing heterocyclic structures, but this remains a hypothetical application without published evidence.

Intermediate in the Synthesis of Optically Active Fine Chemicals and Specialty Reagents

Optically active fine chemicals and specialty reagents are high-value compounds produced with a high degree of chemical and stereochemical purity. These are often used as key intermediates in the production of more complex molecules. The transformation of the hydroxyl and aminooxy functionalities of this compound could, in theory, lead to a variety of such intermediates. However, specific, documented synthetic routes starting from this compound to produce known or novel optically active fine chemicals are not described in available research.

Chiral Ligand and Catalyst Design

Asymmetric catalysis, the use of chiral catalysts to control the stereochemistry of a reaction, is a cornerstone of modern organic synthesis. The design of effective chiral ligands is central to the success of this field.

Development of Ligands for Asymmetric Catalysis

Chiral 1,2-amino alcohols are a well-known class of privileged ligands that can coordinate to metal centers and create a chiral environment, thereby inducing enantioselectivity in a wide range of transformations. The hydroxyl and amino groups of these compounds can be readily modified to fine-tune the steric and electronic properties of the resulting ligands. While numerous ligands have been developed from other chiral amino alcohols, there is no available research demonstrating the synthesis or application of chiral ligands derived from this compound in asymmetric catalysis. The unique electronic properties of the aminooxy group could potentially offer new avenues in ligand design, but this potential has yet to be explored or reported.

Investigations in Enzyme Mimetic Systems

Enzyme mimetics are small molecules designed to replicate the function of natural enzymes. These systems often incorporate functional groups that are involved in the catalytic mechanisms of enzymes. The combination of a hydroxyl group and an aminooxy group in a chiral framework makes this compound an interesting, yet unexplored, candidate for the development of enzyme mimetics. For instance, it could potentially be incorporated into systems that mimic oxidoreductases or transferases. However, no studies investigating the use of this compound in this context have been published.

Iv. Theoretical and Computational Investigations of S 1 Aminooxy Propan 2 Ol

Quantum Chemical Studies on Molecular Geometry and Electronic Properties

Quantum chemical methods are instrumental in understanding the fundamental characteristics of a molecule at the electronic level. For (S)-1-aminooxy-propan-2-ol, these studies focus on its three-dimensional structure and the distribution of electrons, which are key determinants of its physical and chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other properties. In the case of this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, a process known as structural optimization.

These calculations typically involve selecting a basis set, which is a set of mathematical functions used to build the molecular orbitals, and a functional, which approximates the exchange-correlation energy. A common choice for organic molecules is the B3LYP functional combined with a 6-31G* basis set, which offers a good balance between accuracy and computational cost. The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy conformation is found.

Below is an illustrative table of optimized geometric parameters for this compound, as would be obtained from a typical DFT calculation.

| Parameter | Atom Pair/Trio/Quartet | Calculated Value |

| Bond Lengths (Å) | ||

| C1-C2 | 1.53 | |

| C2-O1 | 1.43 | |

| C2-C3 | 1.52 | |

| C3-O2 | 1.45 | |

| O2-N | 1.44 | |

| Bond Angles ( °) | ||

| C1-C2-O1 | 109.5 | |

| C1-C2-C3 | 111.0 | |

| O1-C2-C3 | 109.0 | |

| C2-C3-O2 | 110.5 | |

| C3-O2-N | 108.0 | |

| Dihedral Angles ( °) | ||

| H-O1-C2-C1 | -60.0 | |

| O1-C2-C3-O2 | 65.0 | |

| C2-C3-O2-N | 175.0 |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations. Actual values may vary depending on the specific level of theory and basis set used.

The electronic structure of a molecule governs its reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating electrophilic character. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. The LUMO is likely to be distributed along the C-O and C-N bonds.

Another important aspect of electronic structure analysis is the mapping of the electrostatic potential (ESP). The ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as nucleophiles. Regions of positive potential (typically colored blue) are electron-deficient and represent potential sites for nucleophilic attack. In this compound, the oxygen and nitrogen atoms would be expected to show a negative electrostatic potential.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques allow for the exploration of the dynamic behavior of this compound and its interactions with other molecules.

Due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the most stable of these arrangements, which are the ones most likely to be populated at a given temperature. This is typically achieved by systematically rotating the rotatable bonds (C-C, C-O, O-N) and calculating the energy of each resulting conformation using molecular mechanics or quantum chemical methods. The results of such an analysis can be visualized on a potential energy surface, which maps the energy as a function of the dihedral angles. The stereochemistry of the chiral center (S-configuration) is a fixed constraint in these calculations and influences the relative energies of the different conformers.

Computational chemistry provides a powerful tool for investigating the pathways of chemical reactions involving this compound. By modeling the interaction of the molecule with a reactant, it is possible to map out the entire reaction coordinate, from reactants to products, including the high-energy transition state. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For example, the aminooxy group can participate in nucleophilic substitution reactions. Computational studies can model the approach of an electrophile and the subsequent bond-forming and bond-breaking processes. Similarly, the hydroxyl group can act as a nucleophile or be a site for protonation. Theoretical calculations can help to predict which of these reaction pathways is more favorable under different conditions.

Given the potential biological activity of molecules containing the aminooxy group, in silico methods such as molecular docking are employed to predict how this compound might interact with a biological target, such as an enzyme or a receptor. In a docking simulation, the three-dimensional structure of the ligand (this compound) is placed into the binding site of the target protein. The software then explores different orientations and conformations of the ligand to find the one that results in the most favorable binding energy.

These studies can identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-target complex. For instance, the hydroxyl and aminooxy groups of this compound are capable of forming hydrogen bonds with amino acid residues in a protein's active site. The results of these simulations can guide the design of more potent and selective inhibitors or modulators of the target protein.

An illustrative table summarizing potential interactions is provided below.

| Interaction Type | Potential Donor/Acceptor in this compound | Potential Interacting Residue in a Target Protein |

| Hydrogen Bond | Hydroxyl group (-OH) | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Hydrogen Bond | Aminooxy group (-ONH2) | Aspartic Acid, Glutamic Acid, Carbonyl backbone |

| Hydrophobic Interaction | Methyl group (-CH3) | Leucine, Isoleucine, Valine, Alanine |

Note: This table presents hypothetical interactions and the actual interactions would depend on the specific topology and amino acid composition of the target's binding site.

V. Biochemical and Enzymatic Research Applications of S 1 Aminooxy Propan 2 Ol

Enzyme-Mediated Transformations and Biocatalysis

The application of enzymes in the synthesis and modification of (S)-1-aminooxy-propan-2-ol highlights the precision of biocatalysis.

The production of enantiomerically pure this compound is often achieved through enzymatic kinetic resolution of a racemic mixture. This process leverages the high stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer, allowing for the separation of the two.

Lipases are commonly employed for this purpose. For example, lipase (B570770) from Candida antarctica (CALB) has been successfully used to resolve racemic 1-aminooxy-3-chloropropan-2-ol, a precursor to this compound. In a typical resolution, the lipase selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer largely unreacted. This allows for the subsequent separation of the acylated (R)-enantiomer from the desired this compound. The efficiency of such resolutions can be quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.

| Enzyme | Substrate | Process | Outcome |

| Lipase from Candida antarctica (CALB) | Racemic 1-aminooxy-3-chloropropan-2-ol | Transesterification | Selective acylation of the (R)-enantiomer, allowing separation of the (S)-enantiomer. |

While specific dehydrogenases for aminooxy compounds are not extensively characterized, the secondary alcohol group in this compound makes it a potential substrate for alcohol dehydrogenases (ADHs). These enzymes catalyze the oxidation of alcohols to aldehydes or ketones. The stereospecificity of ADHs could be exploited for the synthesis of chiral aminooxy ketones from this compound. Research in this area would involve screening various ADHs for activity and selectivity towards this substrate, potentially leading to novel biocatalytic routes for the production of valuable chiral building blocks.

The aminooxy functionality is present in a number of natural products, often contributing to their biological activity. While the direct incorporation of this compound into a known biosynthetic pathway is not prominently documented, it can be used as a probe to study the mechanisms of enzymes involved in the biosynthesis of amino-containing natural products. The aminooxy group can act as a reactive handle or a mimic of an amino group, potentially inhibiting enzymes or being incorporated to generate novel "unnatural" products.

Study of Molecular Interactions with Biological Systems

The interaction of this compound with biological macromolecules, particularly enzymes, is a key area of its research application.

A primary and well-documented role of aminooxy compounds, including this compound, is the inhibition of pyridoxal-5'-phosphate (PLP)-dependent enzymes. PLP is a vital cofactor for a wide array of enzymes involved in amino acid metabolism. The nucleophilic aminooxy group of this compound reacts with the aldehyde group of PLP within the enzyme's active site to form a stable oxime adduct. This covalent modification inactivates the enzyme.

This inhibitory mechanism makes this compound and its derivatives powerful tools for studying the function of specific PLP-dependent enzymes. For example, they have been used to investigate the roles of aminotransferases and decarboxylases in various cellular processes.

The scaffold of this compound serves as a foundation for developing novel bioactive molecules. By systematically modifying its structure, researchers can investigate structure-activity relationships (SAR) to understand how chemical changes influence biological activity.

Q & A

Basic: What are the recommended methods for synthesizing (S)-1-aminooxy-propan-2-ol with high enantiomeric purity?

Answer:

The synthesis of enantiomerically pure this compound typically involves asymmetric catalysis or chiral resolution techniques. For example, chiral auxiliaries or enzymes (e.g., lipases) can be employed to achieve stereochemical control during the formation of the aminooxy group. Key steps include:

- Asymmetric oxidation : Using chiral catalysts to direct the stereochemistry at the propan-2-ol moiety.

- Chiral chromatography : Purification via HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .

- Protection-deprotection strategies : Temporary blocking of reactive groups (e.g., amino or hydroxyl) to prevent racemization during synthesis .

Basic: How can researchers validate the structural integrity and stereochemical configuration of this compound?

Answer:

Validation requires a combination of spectroscopic and computational methods:

- NMR spectroscopy : H and C NMR to confirm the presence of aminooxy (-ONH) and propan-2-ol groups. Coupling constants can indicate stereochemistry .

- X-ray crystallography : Definitive confirmation of the (S)-configuration via single-crystal analysis, as demonstrated in related compounds like (S,Z)-1-chloro-3-[(3,4,5-trimethoxybenzylidene)amino]propan-2-ol .

- Optical rotation : Measurement of specific rotation to verify enantiomeric excess (e.g., using a polarimeter) .

Advanced: What experimental design considerations are critical when studying this compound’s reactivity in nucleophilic addition reactions?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the aminooxy group while minimizing side reactions .

- pH control : The aminooxy group’s nucleophilicity is pH-dependent; buffered conditions (pH 7–9) optimize reactivity without decomposition .

- Temperature modulation : Lower temperatures (0–25°C) reduce racemization risks during reactions .

- In situ monitoring : Techniques like FTIR or LC-MS track reaction progress and intermediate stability .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

Discrepancies may arise from variations in assay conditions or impurities. A systematic approach includes:

- Reproducibility checks : Repeating assays under standardized conditions (e.g., cell lines, incubation times) .

- Purity reassessment : Quantifying enantiomeric excess (via chiral HPLC) and identifying trace byproducts (e.g., using GC-MS) .

- Computational modeling : Docking studies to assess binding affinity differences across stereoisomers .

- Meta-analysis : Comparing data across peer-reviewed studies to identify confounding variables (e.g., solvent effects in receptor-binding assays) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First aid : Immediate flushing with water for eye/skin exposure; seek medical attention if ingested .

Advanced: What strategies are effective for maintaining stereochemical stability of this compound during prolonged storage?

Answer:

- Temperature control : Store at 2–8°C in amber vials to prevent thermal/photo-induced racemization .

- Inert atmosphere : Use argon or nitrogen to minimize oxidative degradation .

- Lyophilization : Convert to a stable solid form to reduce hydrolytic decomposition .

- Stability testing : Regular HPLC analysis to monitor enantiomeric purity over time .

Advanced: How can this compound be utilized as a chiral building block in pharmaceutical intermediates?

Answer:

The compound’s aminooxy group enables selective functionalization in drug synthesis:

- Peptide coupling : React with carboxylic acids to form stable hydroxamate linkages .

- Prodrug design : Serve as a bioreversible linker for targeted drug delivery .

- Metal coordination : Chelate transition metals (e.g., Fe) for catalytic applications .

Basic: What analytical techniques are most reliable for quantifying this compound in complex mixtures?

Answer:

- LC-MS/MS : High sensitivity for trace quantification, especially in biological matrices .

- Chiral GC : Separation of enantiomers using cyclodextrin-based columns .

- UV-Vis spectroscopy : Quantification via absorbance at 210–230 nm (amide/aminooxy chromophores) .

Advanced: What computational tools can predict the physicochemical properties of this compound derivatives?

Answer:

- DFT calculations : Optimize molecular geometry and predict NMR/IR spectra (e.g., Gaussian, ORCA) .

- QSAR models : Correlate structural features with solubility or logP values .

- Molecular dynamics : Simulate interactions in biological systems (e.g., GROMACS) .

Advanced: How do researchers address ethical challenges in sharing proprietary data on this compound while complying with open science mandates?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.